Magnesium;1-methyl-2-(phenoxymethyl)benzene;bromide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Magnesium;1-methyl-2-(phenoxymethyl)benzene;bromide involves the reaction of 1-methyl-2-(phenoxymethyl)benzene with magnesium metal in the presence of a suitable solvent, typically diethyl ether or tetrahydrofuran (THF). The reaction is initiated by the addition of a small amount of iodine or 1,2-dibromoethane to activate the magnesium .
Industrial Production Methods
In an industrial setting, the preparation of Grignard reagents is scaled up by using large reactors equipped with efficient stirring mechanisms to ensure proper mixing of the reactants. The reaction is highly exothermic, so temperature control is crucial to prevent runaway reactions .
Chemical Reactions Analysis
Types of Reactions
Magnesium;1-methyl-2-(phenoxymethyl)benzene;bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: Can replace halides in organic compounds to form new carbon-carbon bonds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Solvents: Diethyl ether or THF are typically used to stabilize the Grignard reagent.
Major Products
Alcohols: Formed from the reaction with aldehydes and ketones.
Hydrocarbons: Formed from the reaction with water or other proton donors.
Scientific Research Applications
Magnesium;1-methyl-2-(phenoxymethyl)benzene;bromide is used extensively in scientific research for:
Organic Synthesis: Formation of complex organic molecules.
Pharmaceuticals: Synthesis of drug intermediates.
Material Science: Preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action involves the formation of a carbon-magnesium bond, which is highly polarized. This polarization makes the carbon atom nucleophilic, allowing it to attack electrophilic centers in other molecules, facilitating the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
- Phenylmagnesium Bromide
- Methylmagnesium Chloride
- Ethylmagnesium Bromide
Uniqueness
Magnesium;1-methyl-2-(phenoxymethyl)benzene;bromide is unique due to its specific structure, which allows for selective reactions with certain electrophiles, making it a valuable reagent in the synthesis of complex organic molecules .
Properties
Molecular Formula |
C14H13BrMgO |
---|---|
Molecular Weight |
301.46 g/mol |
IUPAC Name |
magnesium;1-methyl-2-(phenoxymethyl)benzene;bromide |
InChI |
InChI=1S/C14H13O.BrH.Mg/c1-12-7-5-6-8-13(12)11-15-14-9-3-2-4-10-14;;/h2-3,5-10H,11H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
NUOVWFYZPHRPNB-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC=C[C-]=C2.[Mg+2].[Br-] |
Origin of Product |
United States |
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